molecular formula C12H21N3O2 B14512004 1,1'-(2-Nitroethene-1,1-diyl)dipiperidine CAS No. 63326-01-2

1,1'-(2-Nitroethene-1,1-diyl)dipiperidine

Katalognummer: B14512004
CAS-Nummer: 63326-01-2
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: LFSPARCHFUOXOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(2-Nitroethene-1,1-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via a nitroethene bridge

Vorbereitungsmethoden

The synthesis of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine typically involves the reaction of piperidine with nitroethene under controlled conditions. The reaction is carried out in a solvent such as hexane or N,N-dimethylformamide (DMF) at specific temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

1,1’-(2-Nitroethene-1,1-diyl)dipiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as DMF or hexane. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’-(2-Nitroethene-1,1-diyl)dipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine rings can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1,1’-(2-Nitroethene-1,1-diyl)dipiperidine can be compared with similar compounds such as:

    1,1’-(2-Nitroethene-1,1-diyl)dibenzene: This compound has benzene rings instead of piperidine rings, leading to different chemical properties and applications.

    1,1’-Carbonyldipiperidine: This compound has a carbonyl group instead of a nitro group, resulting in different reactivity and uses.

    1,2-Dimorpholinoethane: This compound has morpholine rings instead of piperidine rings, affecting its chemical behavior and applications.

The uniqueness of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine lies in its combination of a nitroethene bridge with piperidine rings, which imparts specific chemical and biological properties not found in the similar compounds mentioned above.

Eigenschaften

CAS-Nummer

63326-01-2

Molekularformel

C12H21N3O2

Molekulargewicht

239.31 g/mol

IUPAC-Name

1-(2-nitro-1-piperidin-1-ylethenyl)piperidine

InChI

InChI=1S/C12H21N3O2/c16-15(17)11-12(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h11H,1-10H2

InChI-Schlüssel

LFSPARCHFUOXOV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=C[N+](=O)[O-])N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.